Gramicidin - 11029-61-1

Gramicidin

Catalog Number: EVT-1187459
CAS Number: 11029-61-1
Molecular Formula: C99H140N20O17
Molecular Weight: 1882.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Gramicidin refers to a group of polypeptide antibiotics, primarily gramicidin A, B, C, and D, initially isolated from the soil bacterium Bacillus brevis. [] These antibiotics exhibit potent antibacterial activity against gram-positive bacteria. [, , ] In scientific research, gramicidin A, specifically, serves as a valuable tool due to its ability to form ion channels in lipid bilayers. [, , , , ]

Future Directions
  • Development of Novel Gramicidinnalogs: Further research could focus on synthesizing new gramicidin analogs with enhanced properties, such as increased solubility, stability, and target specificity. [, ] These analogs could offer improved efficacy and expanded applications in various fields.

  • Exploration of Gramicidin's Anticancer Activity: The promising anticancer activity of gramicidin A warrants further investigation, particularly its effectiveness against different cancer types and its potential use in combination therapy. [] Understanding the detailed mechanisms of action and the development of targeted delivery systems are crucial for translating this research into clinical applications.

  • Utilization in Advanced Biosensors: Continued research on the interaction of gramicidin with various molecules could lead to the development of more sensitive and selective biosensors. [] Incorporating gramicidin into novel nanomaterials or microfluidic devices could further enhance their performance and broaden their applicability.

Source and Classification

Gramicidin A is a natural product derived from the soil bacterium Bacillus brevis. It is classified as a linear peptide antibiotic that belongs to the family of gramicidins, which also includes Gramicidin S and other analogues. The compound is composed of 15 amino acids with a molecular weight of approximately 1882 Da. The structure is characterized by an alternating sequence of D- and L-amino acids, which enhances its stability against proteolytic degradation, making it a valuable candidate for therapeutic applications .

Synthesis Analysis

The synthesis of Gramicidin A typically employs solid-phase peptide synthesis (SPPS), which allows for the efficient assembly of peptides on a resin. The process begins with the loading of the first amino acid onto the resin, followed by repeated cycles of deprotection and coupling.

Technical Details:

  1. Resin Selection: Commonly used resins include ChemMatrix or TentaGel.
  2. Coupling Reagents: O-(7-aza-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) and 1-hydroxy-7-azabenzotriazole (HOAt) are frequently employed as coupling agents.
  3. Microwave-Assisted Amidation: This technique enhances reaction rates and yields by applying microwave energy during the amidation steps.
  4. Final Cleavage: The completed peptide is cleaved from the resin using a mixture of trifluoroacetic acid and dichloromethane .
Molecular Structure Analysis

Gramicidin A has a distinctive molecular structure characterized by:

  • Peptide Backbone: Composed of alternating D- and L-amino acids except for Glycine at position 2.
  • End Groups: It features a formyl group at the N-terminus and 2-aminoethanol at the C-terminus.
  • Helical Conformation: The peptide adopts a β6.3 helical structure in membrane environments, which is crucial for its function as an ion channel.

Structural Data:

Chemical Reactions Analysis

Gramicidin A primarily functions through its ability to form ion channels in lipid bilayers. Key reactions include:

  • Ion Channel Formation: Upon insertion into the membrane, Gramicidin A facilitates the passage of monovalent cations such as sodium and potassium ions.
  • Complex Formation: It can form heterodimers with other gramicidin analogues, modifying its ion transport properties.

Reaction Parameters:

  • Concentration Dependence: The efficacy of ion channel formation is concentration-dependent, with effective concentrations often in nanomolar ranges.
  • Membrane Environment: The presence of lipids influences the structural conformation and activity of Gramicidin A .
Mechanism of Action

Gramicidin A exerts its biological effects primarily through ion channel formation in cell membranes.

Mechanistic Insights:

  1. Membrane Depolarization: By allowing ions to flow across membranes, Gramicidin A disrupts membrane potential.
  2. Inhibition of ATP Synthesis: It significantly reduces ATP levels by impairing mitochondrial function, leading to cellular stress responses such as mitophagy.
  3. Selective Toxicity: The compound exhibits selective toxicity towards bacterial cells while being less harmful to mammalian cells due to differences in membrane composition .
Physical and Chemical Properties Analysis

Gramicidin A possesses several notable physical and chemical properties:

PropertyValue/Description
Molecular WeightApproximately 1882 Da
SolubilitySoluble in organic solvents
StabilityStable under physiological conditions but sensitive to proteolytic enzymes
Ion Transport ActivityFacilitates monovalent cation transport across membranes

These properties contribute to its effectiveness as an antibiotic agent .

Applications

Gramicidin A has various scientific applications:

  1. Antibiotic Research: It serves as a model compound for studying antibiotic mechanisms and developing new antimicrobial agents.
  2. Ion Channel Studies: Researchers utilize Gramicidin A to investigate ion transport mechanisms in cellular membranes.
  3. Drug Development: Its structure provides insights into designing analogues with improved pharmacological profiles.
Structural and Chemical Characteristics of Gramicidin A

Primary Structure and Sequence Analysis

Gramicidin A is a linear pentadecapeptide (15-residue peptide) with the primary sequence HCO-L-Val¹-Gly²-L-Ala³-D-Leu⁴-L-Ala⁵-D-Val⁶-L-Val⁷-D-Val⁸-L-Trp⁹-D-Leu¹⁰-L-Trp¹¹-D-Leu¹²-L-Trp¹³-D-Leu¹⁴-L-Trp¹⁵-CONHCH₂CH₂OH, where HCO denotes a formyl group at the N-terminus and CONHCH₂CH₂OH represents an ethanolamide at the C-terminus [1] [5]. This sequence exhibits a predominance of hydrophobic amino acids (valine, leucine, tryptophan, alanine), constituting approximately 80% of its composition, with no charged residues. The resulting intrinsic hydrophobicity and charge neutrality are essential for its membrane integration and function. Glycine at position 2 is the sole exception to the alternating D/L chirality pattern observed throughout the peptide [1] [5].

Table 1: Amino Acid Sequence and Properties of Gramicidin A

Position123456789101112131415
Amino AcidL-ValGlyL-AlaD-LeuL-AlaD-ValL-ValD-ValL-TrpD-LeuL-TrpD-LeuL-TrpD-LeuL-Trp
Side ChainHydrophobic-HydrophobicHydrophobicHydrophobicHydrophobicHydrophobicHydrophobicAromaticHydrophobicAromaticHydrophobicAromaticHydrophobicAromatic

D/L-Amino Acid Alternation and Chirality Effects

The defining structural feature of Gramicidin A is its strict alternation of D and L amino acid configurations (except Gly²), which fundamentally constrains its backbone dihedral angles (φ, ψ) and dictates its folding landscape [1] [10]. This chirality alternation prevents adoption of conventional secondary structures like α-helices or parallel β-sheets, which require homochiral sequences. Instead, it enforces a β-helical fold characterized by approximately 6.3 residues per turn [1]. The D-amino acids introduce kinks that facilitate the backbone torsion necessary for helical formation. This chiral architecture also confers protease resistance, as common proteolytic enzymes exhibit stereospecificity for L-amino acid peptide bonds [5]. Computational studies demonstrate that disrupting this alternating pattern significantly destabilizes the functional β⁶.³-helical conformation [8] [10].

Dimeric Conformation: Head-to-Head β-Helix Formation

The functional ion channel of Gramicidin A is formed by the dimerization of two β⁶.³-helical monomers in a head-to-head (N-terminus to N-terminus) orientation via six intermolecular hydrogen bonds [1] [4]. This dimer spans approximately 26 Å in length, matching the hydrophobic thickness of typical lipid bilayers. The dimerization interface involves the formyl groups and initial residues (Val¹) of each monomer. The resulting structure forms a hollow central pore with an inner diameter of approximately 4 Å, lined by the polar carbonyl groups of the peptide backbone [1] [7]. These carbonyls solvate permeating monovalent cations (e.g., H⁺, Na⁺, K⁺) via transient coordination. The hydrophobic side chains (Val, Leu, Trp) project outward into the lipid environment, anchoring the dimer within the membrane [1] [4].

Table 2: Key Structural Features of the Functional Gramicidin A Dimer

CharacteristicDescriptionFunctional Significance
Subunit StructureSingle-stranded left-handed β⁶.³-helixCreates half-channel; backbone carbonyls line pore
Dimer InterfaceHead-to-head (formyl end to formyl end)Forms continuous pore spanning bilayer; stabilized by 6 H-bonds
Pore DimensionsLength: ~26 Å; Diameter: ~4 ÅSelectively permits passage of monovalent cations
Pore LiningPeptide backbone carbonyl oxygen atomsSolvates cations via dipole interactions; enables ion dehydration
External SurfaceHydrophobic side chains (Val, Leu, Trp)Anchors channel within hydrophobic lipid bilayer core

Polymorphism in Solvent-Dependent Folding Motifs

Gramicidin A exhibits significant structural polymorphism, adopting distinct conformations dependent on its solvent environment. In lipid bilayers or aqueous micelles, the thermodynamically stable and functionally active conformation is the single-stranded β⁶.³-helical dimer [1] [3]. However, in organic solvents (e.g., methanol, ethanol) or under specific reconstitution conditions, Gramicidin A can form double-stranded helical structures, including parallel or antiparallel dimers with varying residues per turn (e.g., β⁵.⁶, β⁷.²) [2] [7] [8]. For instance, NMR studies in methanol with CaCl₂ revealed a stable parallel left-handed double-helical structure with ~5.7 residues per turn (PDB: 1MIC), where Ca²⁺ stabilizes a non-channel conformation by binding to carbonyl groups, preventing cation flux [7]. Molecular dynamics simulations confirm that the β⁶.³-helix is energetically favored in membrane-mimetic environments due to hydrophobic matching and interactions between tryptophan residues and lipid headgroups, whereas double-helical forms are favored in homogeneous organic solvents [3] [8]. The method of reconstitution (e.g., cosolubilizing solvent) significantly influences the initial conformational state adopted within lipid bilayers [3].

Role of Tryptophan Residues in Structural Stability

The four tryptophan residues (positions 9, 11, 13, 15) located near the C-terminal ethanolamine are critical determinants of Gramicidin A's structural stability, membrane anchoring, and ion channel function [4] [6] [9]. Positioned at the membrane-water interface in the functional channel dimer, their indole rings adopt specific orientations enabling multiple interactions:

  • Interfacial Anchoring: The amphipathic indole rings preferentially localize at the lipid-water interface via hydrogen bonding between the Nε-H group and lipid carbonyl/ester oxygen atoms or water molecules. This anchors the channel terminus at the membrane interface and optimizes the hydrophobic match between channel length and bilayer thickness [4] [9].
  • Dimer Stability: Hydrogen bonding and π-stacking interactions between indole rings contribute to dimer stability and influence the kinetics of dimer formation [4].
  • Functional Integrity: Trp residues facilitate cation entry into the channel pore via electrostatic interactions involving their large dipole moment [4].

Modification (e.g., formylation) or substitution (e.g., Trp → Phe, Tyr, Ser-t-butyl) of these tryptophans severely disrupts channel structure and function. Single-Trp analogs predominantly adopt non-channel conformations (e.g., double helices) within membranes, exhibit reduced dimerization efficiency, and display significantly reduced ion conductance (up to 80% decrease) compared to native Gramicidin A [4] [6]. Furthermore, tryptophans are essential for Gramicidin A's ability to modulate lipid organization (e.g., inducing hexagonal Hᴵᴵ phases in phosphatidylethanolamine), a property markedly diminished in Trp-modified analogs [6] [9].

Table 3: Functional Impact of Tryptophan Residues in Gramicidin A

RoleMolecular MechanismConsequence of Trp Modification/Substitution
Membrane Interface AnchoringIndole H-bonding to lipid headgroups/water; Interfacial localizationAltered channel orientation and depth; Mismatch with bilayer
Channel Dimer Formation & StabilityTrp-Trp interactions at dimer interface; Hydrogen bondingReduced dimer stability; Slower dimerization kinetics
Cation Selectivity & ConductanceDipole moments near pore entrance facilitate cation entryDecreased single-channel conductance; Altered ion selectivity
Lipid Phase ModulationSpecific interactions promoting non-lamellar lipid phasesLoss of Hᴵᴵ phase induction in phosphatidylethanolamine

Properties

CAS Number

11029-61-1

Product Name

Gramicidin A

IUPAC Name

2-[2-[[2-[(2-formamido-3-methylbutanoyl)amino]acetyl]amino]propanoylamino]-N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-(2-hydroxyethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]-4-methylpentanamide

Molecular Formula

C99H140N20O17

Molecular Weight

1882.3 g/mol

InChI

InChI=1S/C99H140N20O17/c1-51(2)37-73(109-86(123)59(17)107-81(122)49-105-96(133)82(55(9)10)106-50-121)89(126)108-60(18)87(124)117-84(57(13)14)98(135)119-85(58(15)16)99(136)118-83(56(11)12)97(134)116-80(44-64-48-104-72-34-26-22-30-68(64)72)95(132)112-76(40-54(7)8)92(129)115-79(43-63-47-103-71-33-25-21-29-67(63)71)94(131)111-75(39-53(5)6)91(128)114-78(42-62-46-102-70-32-24-20-28-66(62)70)93(130)110-74(38-52(3)4)90(127)113-77(88(125)100-35-36-120)41-61-45-101-69-31-23-19-27-65(61)69/h19-34,45-48,50-60,73-80,82-85,101-104,120H,35-44,49H2,1-18H3,(H,100,125)(H,105,133)(H,106,121)(H,107,122)(H,108,126)(H,109,123)(H,110,130)(H,111,131)(H,112,132)(H,113,127)(H,114,128)(H,115,129)(H,116,134)(H,117,124)(H,118,136)(H,119,135)

InChI Key

ZWCXYZRRTRDGQE-UHFFFAOYSA-N

SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CC(C)C)C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)NCCO)NC(=O)C(C)NC(=O)CNC(=O)C(C(C)C)NC=O

Synonyms

Gramicidin
Gramicidin A
Gramicidin A(1)
Gramicidin B
Gramicidin C
Gramicidin D
Gramicidin Dubos
Gramicidin J
Gramicidin K
Gramicidin NF
Gramicidin P
Gramicidin S
Gramicidin, Linear
Gramicidins
Gramoderm
Linear Gramicidin

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CC(C)C)C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)NCCO)NC(=O)C(C)NC(=O)CNC(=O)C(C(C)C)NC=O

Isomeric SMILES

C[C@@H](C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](C(C)C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](CC7=CNC8=CC=CC=C87)C(=O)NCCO)NC(=O)CNC(=O)[C@H](C(C)C)NC=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.